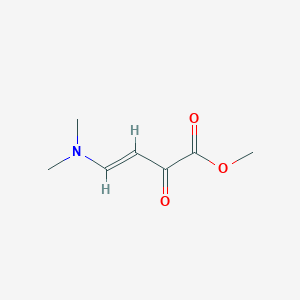
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a dimethylamino group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the radical polymerization of acrylonitrile with 3-aminocarbonyl-3-butenoic acid methyl ester in a mixed solvent system of dimethyl sulfoxide and deionized water . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete polymerization.
Industrial Production Methods
For industrial production, the suspension polymerization method is often employed. This involves the use of aqueous medium and specific monomer feed ratios to achieve high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) . The process is optimized to produce high-performance materials suitable for various applications, including carbon fiber precursors.
化学反应分析
Types of Reactions
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
作用机制
The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones.
Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylase enzymes, leading to increased acetylation levels of histone subtypes and potential anti-tumorigenic effects.
相似化合物的比较
Similar Compounds
4-Phenyl-3-butenoic acid: This compound shares a similar butenoic acid backbone but differs in its functional groups and overall structure.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another related compound with similar inhibitory properties but distinct structural differences.
Uniqueness
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as both an enzyme inhibitor and a precursor for high-performance materials sets it apart from other similar compounds.
属性
IUPAC Name |
methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJCKBYZDSVTK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2477881.png)
![2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477882.png)
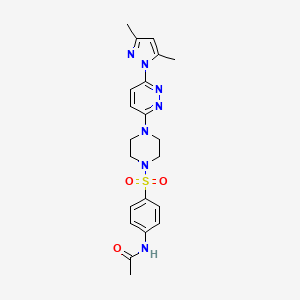
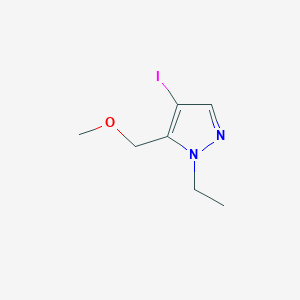
![2-(Benzyloxy)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2477887.png)
![2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477888.png)
![4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)
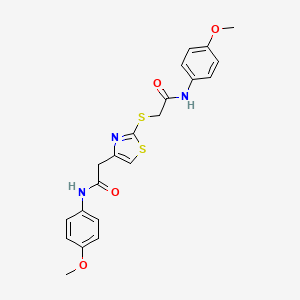
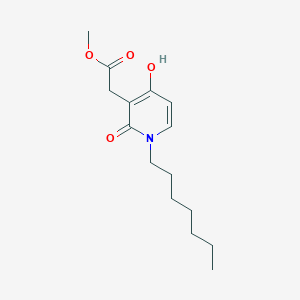
![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
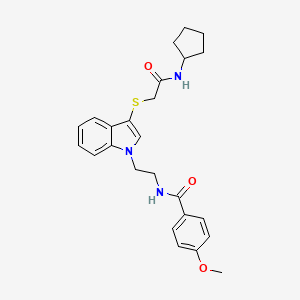
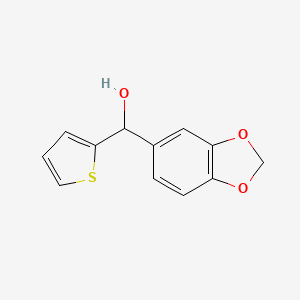
![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
